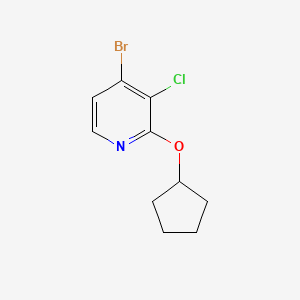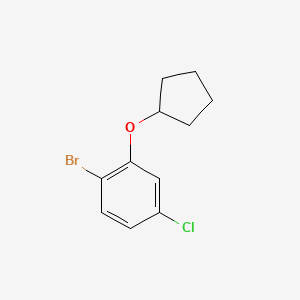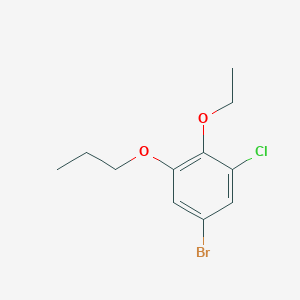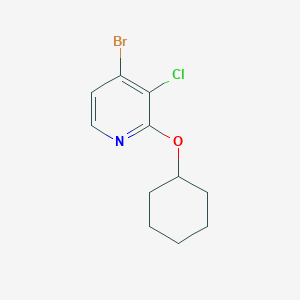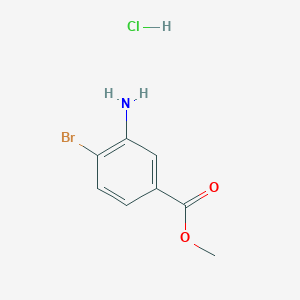
Methyl 3-amino-4-bromobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-bromobenzoate hydrochloride is an organic compound with the molecular formula C8H8BrNO2·HCl. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 3-position and a bromine atom at the 4-position. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-amino-4-bromobenzoic acid.
Esterification: The carboxyl group of 3-amino-4-bromobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form methyl 3-amino-4-bromobenzoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid gas or a concentrated hydrochloric acid solution to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis of methyl 3-amino-4-bromobenzoate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Esterification: Using a packed bed reactor with a solid acid catalyst.
Hydrochloride Formation: Bubbling hydrochloric acid gas through the ester solution in a controlled environment to precipitate the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Diazotization: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Various substituted benzoates depending on the substituent introduced.
Reduction: Methyl 3-amino-4-hydroxybenzoate.
Oxidation: Methyl 3-nitro-4-bromobenzoate.
Scientific Research Applications
Chemistry
Methyl 3-amino-4-bromobenzoate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and other aromatic compounds.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules, such as inhibitors of specific enzymes.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its derivatives have shown potential as anti-inflammatory and anticancer agents.
Industry
In the chemical industry, this compound is used in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-bromobenzoate hydrochloride depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-amino-4-fluorobenzoate: Contains a fluorine atom instead of bromine.
Methyl 3-amino-4-iodobenzoate: Contains an iodine atom instead of bromine.
Uniqueness
Methyl 3-amino-4-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can be exploited in the design of molecules with enhanced biological activity and specificity.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 3-amino-4-bromobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWPHLSUWGYUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



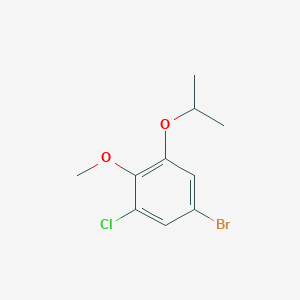
![N-[(4-Bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8027158.png)
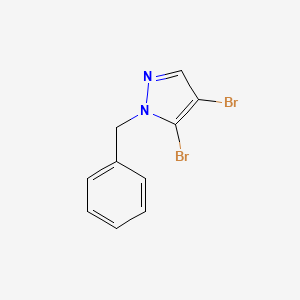
![1-[(2S)-2-bromopyrrolidin-1-yl]-2-(cyclopentylamino)ethan-1-one](/img/structure/B8027165.png)
